
5-bromo-2-methyl-2,3-dihydro-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methyl-1H-tetrazole is a heterocyclic compound with the molecular formula C2H3BrN4 It is a derivative of tetrazole, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-1H-tetrazole typically involves the reaction of 5-bromo-1-methyl-1H-tetrazole with appropriate reagents under controlled conditions. One common method includes the use of bromine and a suitable solvent, such as acetonitrile, under reflux conditions. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the reaction.
Industrial Production Methods: Industrial production of 5-Bromo-2-methyl-1H-tetrazole may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-methyl-1H-tetrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The tetrazole ring can undergo oxidation or reduction, leading to the formation of various derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions include various substituted tetrazoles, which can be further utilized in different chemical syntheses and applications.
Applications De Recherche Scientifique
5-Bromo-2-methyl-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-methyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrazole ring play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, which can influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 5-Bromo-1-methyl-1H-tetrazole
- 2-Methyl-1H-tetrazole
- 5-Chloro-2-methyl-1H-tetrazole
Comparison: 5-Bromo-2-methyl-1H-tetrazole is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical properties compared to its analogs. The bromine atom enhances its reactivity in substitution reactions, while the methyl group influences its steric and electronic properties.
Propriétés
Formule moléculaire |
C2H5BrN4 |
|---|---|
Poids moléculaire |
164.99 g/mol |
Nom IUPAC |
5-bromo-2-methyl-1,3-dihydrotetrazole |
InChI |
InChI=1S/C2H5BrN4/c1-7-5-2(3)4-6-7/h6H,1H3,(H,4,5) |
Clé InChI |
JNMMTULYWGZZNW-UHFFFAOYSA-N |
SMILES canonique |
CN1NC(=NN1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


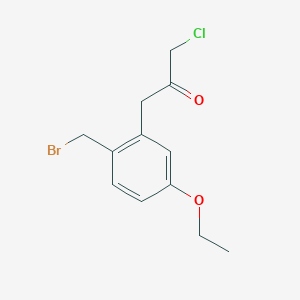
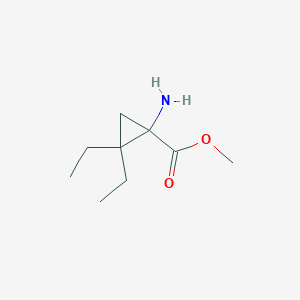
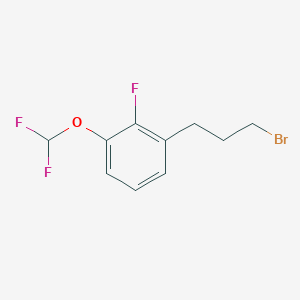
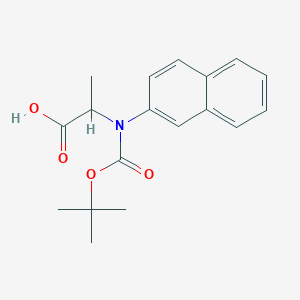
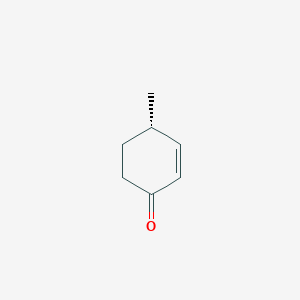
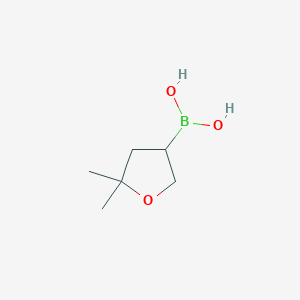
![(2E)-2-[[4-[3,5-bis[4-[(Z)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B14073868.png)

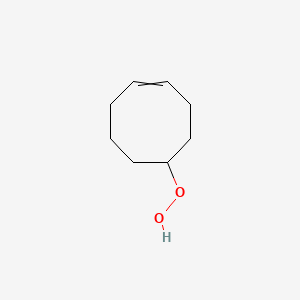

![octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14073894.png)
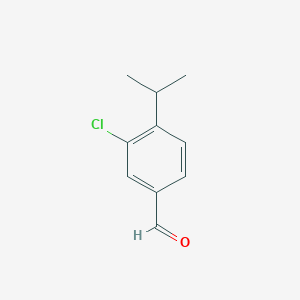
![4-Thiazolidinone, 5-[(2,4-dihydroxyphenyl)methylene]-2-thioxo-](/img/structure/B14073903.png)

